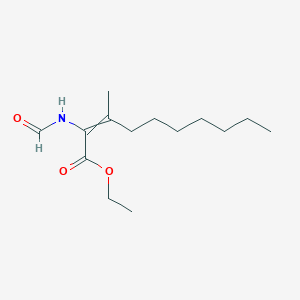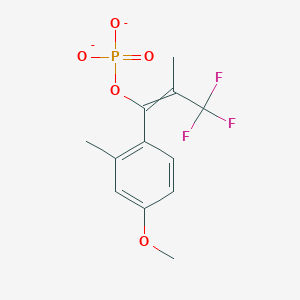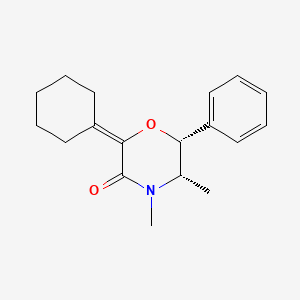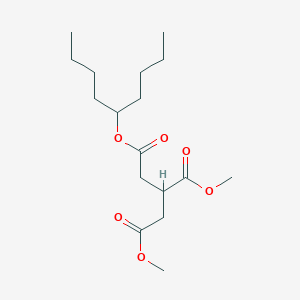![molecular formula C15H13N3O6 B14248161 N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine CAS No. 184176-11-2](/img/structure/B14248161.png)
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine is an organic compound with the molecular formula C15H11N3O7. It is characterized by the presence of a phenylglycine backbone substituted with a 3,5-dinitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine typically involves the reaction of phenylglycine with 3,5-dinitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and in-line monitoring systems helps in maintaining consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzyme activities, depending on its structure and the nature of the target. The nitro groups on the phenyl ring play a crucial role in its reactivity and binding affinity to the target molecules. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dinitrophenyl)glycine
- N-(3,5-Dinitrophenyl)alanine
- N-(3,5-Dinitrophenyl)valine
Uniqueness
N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine is unique due to the presence of both a phenylglycine backbone and a 3,5-dinitrophenyl group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry. The presence of the nitro groups enhances its reactivity and allows for various chemical modifications, making it a versatile compound for synthetic and analytical purposes.
Eigenschaften
CAS-Nummer |
184176-11-2 |
|---|---|
Molekularformel |
C15H13N3O6 |
Molekulargewicht |
331.28 g/mol |
IUPAC-Name |
2-[N-[(3,5-dinitrophenyl)methyl]anilino]acetic acid |
InChI |
InChI=1S/C15H13N3O6/c19-15(20)10-16(12-4-2-1-3-5-12)9-11-6-13(17(21)22)8-14(7-11)18(23)24/h1-8H,9-10H2,(H,19,20) |
InChI-Schlüssel |
FVTJKLAZJDKUMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)


![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)

![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)


![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
